Ortho vs. Meta-Tetrazol-1-yl Geometry
The ortho-substituted tetrazol-1-yl group in the target compound imposes a dihedral twist between the central phenyl ring and the tetrazole plane, creating a distinctive three-dimensional pharmacophore compared to the meta-substituted regioisomer 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 883294-03-9) . In phenyltetrazole-based ABCG2 inhibitors, the linker geometry and substitution position on the central phenyl ring are critical determinants of transporter inhibition potency and ABCG2 vs. ABCB1 selectivity [1]. The ortho arrangement is expected to alter hydrogen-bonding distance and angle between the tetrazole N2/N3 atoms and the target binding site residues compared to the meta analog [1].
| Evidence Dimension | Substituent geometry and regioisomer topology |
|---|---|
| Target Compound Data | Tetrazol-1-yl at ortho position (2-position) of aniline ring; dihedral angle constrained by steric interaction with amide NH |
| Comparator Or Baseline | 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (meta regioisomer, CAS 883294-03-9); tetrazol-1-yl at meta position allows greater rotational freedom |
| Quantified Difference | Not quantifiable without co-crystal structures; qualitative geometric difference confirmed by molecular modeling in related phenyltetrazole series [1] |
| Conditions | In silico molecular docking and SAR analysis of phenyltetrazole-phenylamide ABCG2 inhibitor series [1] |
Why This Matters
Regioisomeric identity directly affects target binding and must be analytically confirmed (e.g., by ¹H NMR or HPLC retention time) upon procurement to avoid unknowingly sourcing the inactive or differentially active meta analog.
- [1] Köhler SC, Silbermann K, Wiese M. Phenyltetrazolyl-phenylamides: Substituent impact on modulation capability and selectivity toward the efflux protein ABCG2 and investigation of interaction with the transporter. Eur J Med Chem. 2016;124:881-895. View Source
